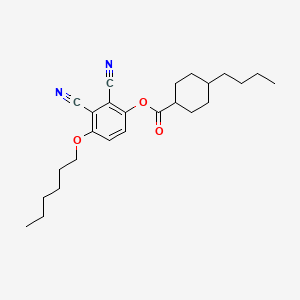
2,3-DICYANO-4-(HEXYLOXY)PHENYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate is an organic compound with the molecular formula C25H34N2O3 It is characterized by the presence of cyano groups, a hexyloxy substituent, and a butylcyclohexane carboxylate moiety
Preparation Methods
The synthesis of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the phenyl ring: The phenyl ring with cyano and hexyloxy substituents can be synthesized through electrophilic aromatic substitution reactions.
Cyclohexane carboxylation: The butylcyclohexane moiety can be introduced via Friedel-Crafts acylation.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2,3-Dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in the development of bioactive compounds for medicinal chemistry research.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the hexyloxy and butylcyclohexane moieties contribute to the compound’s hydrophobicity and overall molecular stability. These interactions can influence the compound’s reactivity and its ability to interact with biological targets or other molecules in a reaction.
Comparison with Similar Compounds
Similar compounds to 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate include:
- 2,3-Dicyano-4-(hexyloxy)phenyl 4-(4-propylcyclohexyl)benzoate : This compound has a similar structure but with a different cyclohexane substituent.
- 2,3-Dicyano-4-(hexyloxy)phenyl 4-(4-propylcyclohexyl)benzoate : Another similar compound with variations in the cyclohexane moiety.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
(2,3-dicyano-4-hexoxyphenyl) 4-butylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-3-5-7-8-16-29-23-14-15-24(22(18-27)21(23)17-26)30-25(28)20-12-10-19(11-13-20)9-6-4-2/h14-15,19-20H,3-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHDPKYMCXAANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)OC(=O)C2CCC(CC2)CCCC)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B5118472.png)
![Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate](/img/structure/B5118492.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
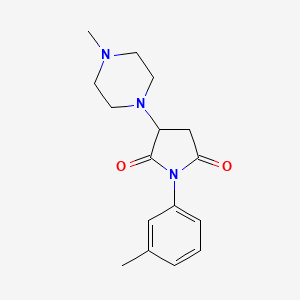
![4-[5-Chloro-2-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]piperazin-2-one](/img/structure/B5118507.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(2-methylphenyl)acetamide](/img/structure/B5118531.png)
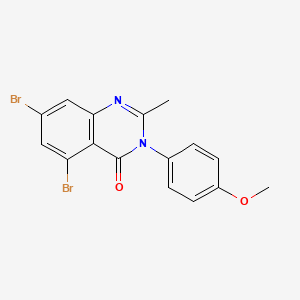
![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)
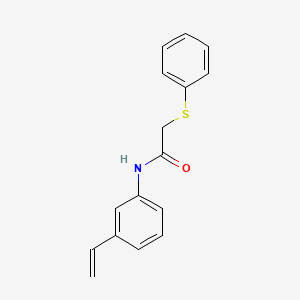
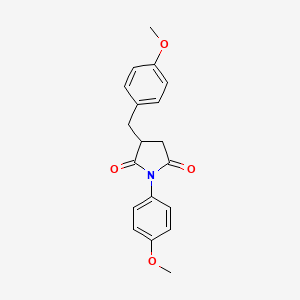
![2-[4-(2-phenylpropyl)piperazin-1-yl]ethanol](/img/structure/B5118571.png)

![N-cyclopropyl-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B5118587.png)
